Wnt/beta-catenin agonist 4

Description

Context of Wnt/β-Catenin Signaling in Biological Processes

The Wnt/β-catenin signaling pathway is a highly conserved cascade of molecular interactions that plays a crucial role in a multitude of biological processes. frontiersin.orgfrontiersin.orgacs.org Its name is a fusion of its founding members, Wingless (Wg) and Int-1. wikipedia.orgnih.gov This pathway is fundamental during embryonic development, governing processes such as body axis patterning, cell fate specification, cell proliferation, and cell migration. wikipedia.orgmdpi.com Proper functioning of this pathway is essential for the formation of vital tissues and organs, including bone, heart, and muscle. wikipedia.org

In adult organisms, the Wnt/β-catenin pathway is critical for maintaining tissue homeostasis and regeneration, particularly in tissues like bone marrow, skin, and the intestine. wikipedia.org The central player in this pathway is the protein β-catenin. acs.orgdovepress.com In the absence of a Wnt signal (the "off-state"), cytoplasmic β-catenin is targeted for degradation by a "destruction complex" of proteins, including Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen (B147801) Synthase Kinase 3 (GSK3). dovepress.commdpi.com

When a Wnt ligand binds to its Frizzled (Fz) receptor and a co-receptor of the Low-density Lipoprotein Receptor-related Protein (LRP) family (LRP5/6), the pathway is activated (the "on-state"). mdpi.comnih.gov This activation leads to the disruption of the destruction complex, allowing β-catenin to accumulate in the cytoplasm. acs.org This accumulated β-catenin then translocates to the nucleus, where it partners with T-cell factor/lymphoid-enhancing factor (TCF/LEF) transcription factors to regulate the expression of specific target genes. nih.govnih.gov These target genes include key regulators of cell cycle and proliferation, such as c-Myc and Cyclin D1. wikipedia.orgmdpi.com

Given its profound influence on cell proliferation, differentiation, and survival, it is not surprising that dysregulation of the Wnt/β-catenin pathway is implicated in a variety of diseases, most notably cancer. frontiersin.orgdovepress.comtubitak.gov.tr Aberrant activation of this pathway is a hallmark of many cancers, including colorectal, breast, lung, and prostate cancers. wikipedia.orgnih.govdovepress.com

Significance of Wnt/β-Catenin Agonists in Preclinical Research

Wnt/β-catenin agonists, which are molecules that activate this signaling pathway, are invaluable tools in preclinical research. They allow scientists to probe the intricate workings of the Wnt pathway and to investigate its role in both normal physiology and disease states. rsc.org By selectively activating the pathway, researchers can study the downstream consequences on gene expression, cell behavior, and tissue development.

In the field of regenerative medicine, Wnt agonists are being explored for their potential to promote tissue repair and regeneration. frontiersin.orgrsc.org For instance, activating the Wnt pathway is a promising strategy for enhancing the expansion of stem cells and promoting the healing of tissues like the cornea. rsc.org Preclinical studies have also highlighted the potential of Wnt agonists in conditions like cerebral ischemia/reperfusion injury, where a decline in Wnt signaling is observed. frontiersin.org

Furthermore, Wnt agonists serve as crucial reagents in high-throughput screening assays designed to identify new drugs that modulate the Wnt pathway. rsc.org These agonists can be used to establish a baseline of pathway activation, against which potential inhibitors can be tested. The development of a diverse array of Wnt activators, including small molecules and recombinant proteins, has significantly advanced the ability of researchers to dissect this complex signaling network. rsc.org

Structure

2D Structure

3D Structure

Properties

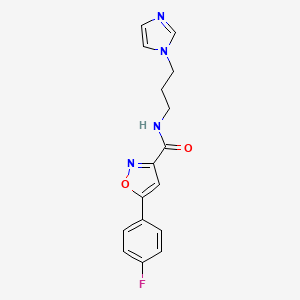

IUPAC Name |

5-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4O2/c17-13-4-2-12(3-5-13)15-10-14(20-23-15)16(22)19-6-1-8-21-9-7-18-11-21/h2-5,7,9-11H,1,6,8H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXYPBVAIVKNCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)C(=O)NCCCN3C=CN=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms and Direct Cellular Interactions of Wnt/beta Catenin Agonist 4

Structure-Activity Relationship (SAR) and Structural Optimization Studies

The development of potent and selective small-molecule modulators of the Wnt/β-catenin signaling pathway is a significant area of research. The journey from an initial hit compound to a lead candidate involves meticulous structural optimization guided by SAR studies. These studies aim to identify the key structural features responsible for the desired biological activity and to modify the molecule to enhance its potency and other pharmacological properties.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For Wnt agonists derived from the lycorine (B1675740) scaffold, like HLY78, several key pharmacophoric features have been identified as crucial for their ability to activate the Wnt/β-catenin pathway. acs.orgnih.gov

Initial studies identified HLY78 as a novel agonist that targets the DAX domain of axin, a key scaffolding protein in the β-catenin destruction complex. acs.orgnih.govspandidos-publications.com By binding to axin, HLY78 is thought to potentiate the association between axin and the LRP6 co-receptor, which in turn promotes LRP6 phosphorylation and downstream signal transduction. spandidos-publications.comselleckchem.comoup.com

Through the synthesis and evaluation of numerous derivatives, researchers have pinpointed several structural elements that are critical for this activity:

The Phenanthridine (B189435) Skeleton: The core heterocyclic structure of phenanthridine is a fundamental part of the pharmacophore.

Triazole Substituents: The introduction of triazole groups at specific positions on the phenanthridine ring, particularly at C-8 and C-9, was found to markedly enhance Wnt activation. acs.orgnih.gov This suggests that the triazole moiety is an important pharmacophore for this class of agonists.

The C-11–C-12 Single Bond: The presence of a single bond at the C-11–C-12 position is also considered important for the compound's activity. acs.orgnih.gov

Substitution at the C-4 Position: Studies on derivatives have shown that a methyl group at the C-4 position appears to be more beneficial for Wnt activation than an ethyl group. nih.gov

The Pyrazole (B372694) Group: Further optimization revealed that a pyrazole group, especially when positioned at C-8, is a significant contributor to Wnt activation. nih.gov

These findings have allowed for the construction of a pharmacophore model that guides the design of new, more potent agonists.

Based on the identified pharmacophores, a number of derivatives of the lead compound HLY78 have been designed and synthesized to improve its Wnt-activating properties. acs.orgnih.govnih.gov The initial activity of HLY78, while significant, was considered insufficient for more in-depth pharmacological studies, prompting efforts to create more potent analogs. nih.gov

The general synthetic strategy involves the modification of the core phenanthridine structure. For instance, one study focused on introducing different substituents at the C-8 and C-9 positions and modifying the group at the C-4 position. nih.gov This led to the synthesis of 36 new derivatives. nih.gov

One particularly successful modification was the introduction of a (1,3-dimethyl-pyrazol-5-yl)methoxy group at the C-8 position of the phenanthridine skeleton. nih.gov This, combined with a methyl group at C-4 and an ethyl group at N-5, resulted in a compound that was approximately 10 times more potent than the original HLY78. nih.gov Another study reported that the synthesis of a derivative with 8,9-bis((1,3-dimethyl-1H-pyrazol)methoxy) substitution resulted in a nearly 30-fold increase in potency compared to HLY78. nih.gov

The design and synthesis of these derivatives are guided by the goal of enhancing the interaction with the target protein, axin, thereby leading to a more robust activation of the Wnt/β-catenin signaling pathway. The oxidation of the C-6 position, however, was found to reduce Wnt activation, indicating that not all modifications lead to improved activity. nih.gov

Table 1: Structure-Activity Relationship of HLY78 Derivatives

| Compound | C-4 Substituent | C-8 Substituent | Relative Wnt Activity |

|---|---|---|---|

| HLY78 | Ethyl | - | Baseline |

| Derivative 1 | Methyl | Pyrazole group | More beneficial than ethyl |

| Derivative 2 | Ethyl | (1,3-dimethy-pyrazol-5-yl)methoxy | ~10x more potent than HLY78 |

| Derivative 3 | Methyl | 8,9-bis((1,3-dimethyl-1H-pyrazol)methoxy) | ~30x more potent than HLY78 |

Table 2: Compound Names Mentioned

| Compound Name | |

|---|---|

| HLY78 | |

| 8-((1,3-dimethy-pyrazol-5-yl)methoxy)-5-ethyl-4-methyl-5,6-dihydro-phenanthridin-9-ol | |

| 8,9-bis((1,3-dimethyl-1H-pyrazol)methoxy)-5-ethyl-4-methyl-5,6-dihydrophenanthridine |

Preclinical Biological Effects and Pathway Modulation by Wnt/beta Catenin Agonist 4

Influence on Cell Proliferation and Differentiation

Activation of the Wnt/β-catenin pathway by agonists directly influences cell proliferation and differentiation, with outcomes that are highly dependent on the cell type and context.

The Wnt/β-catenin signaling pathway is a critical regulator of bone formation and mesenchymal stem cell fate. frontiersin.org High levels of Wnt signaling are known to promote the osteogenic differentiation of mesenchymal stem cells. sigmaaldrich.com Research demonstrates that Wnt/beta-catenin agonist 4 is a potent inducer of osteogenesis. In studies using the ST2 bone marrow stromal cell line, this compound was shown to significantly promote differentiation into osteoblasts. medchemexpress.com This process is often measured by the activity of alkaline phosphatase (ALP), an early marker for osteogenic differentiation. acs.org The activation of the Wnt/β-catenin pathway by agonists typically enhances the expression of key bone formation-related genes, driving the commitment of progenitor cells to the osteoblast lineage. acs.orgmdpi.com

The activity of this compound has been quantified in several standard cell lines used for studying Wnt signaling. In Human Embryonic Kidney 293 (HEK293) cells and the human colorectal adenocarcinoma cell line SW480, both of which are common models for Wnt pathway reporter assays, this compound demonstrated significant pathway activation. medchemexpress.comamsbio.com Specifically, treatment with the agonist led to a substantial increase in β-catenin activity in both HEK293 and SW480 cells. medchemexpress.com

In the context of differentiation, the murine bone marrow stromal cell line ST2 is a well-established model for osteogenesis. nih.gov this compound was found to potently induce the differentiation of ST2 cells into osteoblasts, as evidenced by a dramatic increase in alkaline phosphatase (ALP) activity. medchemexpress.com

| Cell Line | Effect | Key Finding | Citation |

|---|---|---|---|

| HEK293 | β-catenin Activation | 1049% increase in β-catenin activity with 120 μM for 24h. | medchemexpress.com |

| SW480 | β-catenin Activation | 1049% increase in β-catenin activity with 120 μM for 24h. | medchemexpress.com |

| ST2 | Osteogenic Differentiation | 2848% increase in ALP activity with 11 μM for 4 days. | medchemexpress.com |

Osteogenic Differentiation Induction

Regulation of Stem Cell Dynamics and Cell Fate Determination

Wnt/β-catenin signaling is fundamental to the regulation of stem cells across various tissues, controlling the balance between self-renewal and differentiation. biologists.commdpi.com

The role of Wnt/β-catenin signaling in embryonic stem cells (ESCs) is complex and appears to differ between species. In mouse embryonic stem cells (mESCs), activation of the pathway is strongly linked to promoting self-renewal and maintaining pluripotency. plos.orgbiologists.com Agonists that inhibit GSK3, a negative regulator of the pathway, can help sustain the undifferentiated state of mESCs. plos.org The pathway interacts with core pluripotency factors such as Oct4 and Nanog to reinforce the self-renewal network. plos.orgbiologists.com

Conversely, in human embryonic stem cells (hESCs), the function of Wnt/β-catenin signaling is more contested. Some studies have suggested it helps maintain self-renewal, while a growing body of evidence indicates that its activation promotes differentiation, often towards mesoderm lineages. pnas.orgpnas.org Research using sensitive reporter cell lines has shown that the Wnt/β-catenin pathway is largely inactive in self-renewing hESCs, and its deliberate activation leads to a loss of pluripotency. pnas.orgpnas.org The pluripotency factor OCT4 has been shown to actively repress β-catenin signaling in hESCs. pnas.org While the specific effects of this compound on ESCs have not been detailed, its role as a pathway activator suggests its effects would be context-dependent, likely promoting self-renewal in mESCs and differentiation in hESCs.

The Wnt/β-catenin pathway is a primary determinant of mesenchymal stem cell (MSC) fate. sigmaaldrich.com The intensity of the signal can direct differentiation towards different lineages. sigmaaldrich.com It is well-established that strong activation of canonical Wnt signaling is essential for inducing osteogenic differentiation, where MSCs commit to becoming bone-forming osteoblasts. sigmaaldrich.comfrontiersin.org This process involves the suppression of differentiation pathways for other lineages, such as adipocytes (fat cells). frontiersin.org The finding that this compound drives osteogenic differentiation in the ST2 mesenchymal cell line aligns with this established role. medchemexpress.com Wnt agonists promote the expression of crucial osteogenic transcription factors like Runx2, leading to bone matrix production and mineralization. frontiersin.orgacs.org

The homeostasis of the intestinal epithelium is critically dependent on the Wnt/β-catenin signaling pathway. mdpi.com This pathway is essential for maintaining the pool of intestinal stem cells (ISCs), also known as Lgr5+ stem cells, which reside at the base of intestinal crypts. ucsf.edumdpi.com Activation of Wnt signaling stimulates the proliferation of these stem cells and their progeny, known as transit-amplifying cells, which drives the constant renewal of the intestinal lining. sigmaaldrich.comucsf.edu Inhibition of the pathway leads to a rapid loss of the intestinal crypts. sigmaaldrich.commdpi.com The activity of the Wnt/β-catenin pathway creates a gradient along the crypt-villus axis, which controls the subsequent differentiation and migration of epithelial cells. mdpi.com Although specific studies on this compound in ISCs were not identified, its function as a pathway activator implies it would stimulate the proliferation of ISC populations in the intestinal crypts, consistent with the known effects of other Wnt agonists. ucsf.edu

Hematopoietic Stem Cell Expansion

Activation of the Wnt/β-catenin signaling pathway is understood to be a critical regulator of hematopoietic stem cell (HSC) homeostasis. mdpi.com The level of Wnt activation appears to be crucial, as moderate stimulation enhances HSC function, while excessive signaling can hinder hematopoiesis. mdpi.com Wnt/β-catenin agonist 4, by activating this pathway, is implicated in the expansion of hematopoietic stem and progenitor cells (HSPCs). This is consistent with findings that the noncanonical Wnt–Frizzled-6 signaling pathway intrinsically regulates HSPC expansion and survival. mdpi.com

Research has shown that Wnt signaling, in general, is necessary for the proliferation of HSCs in the fetal liver. nih.gov For instance, Wnt3a, a known Wnt ligand, is expressed in the fetal liver during periods of significant HSC expansion. nih.gov While direct studies on Wnt/β-catenin agonist 4 are limited in this specific context, the principle of activating the Wnt pathway to promote HSC expansion is well-established. The mechanism often involves the stabilization of β-catenin, which then translocates to the nucleus to activate target genes responsible for cell proliferation and self-renewal. nih.gov

Table 1: Effects of Wnt Pathway Activation on Hematopoietic Stem Cells

| Finding | Model System | Key Takeaway | Reference |

|---|---|---|---|

| Moderate Wnt activation enhances HSC function. | General Hematopoiesis | Dosage of Wnt signaling is critical for proper HSC regulation. | mdpi.com |

| Noncanonical Wnt-Frizzled-6 signaling regulates HSPC expansion. | Hematopoietic Cells | Specific noncanonical pathways are involved in HSC self-renewal. | mdpi.com |

| Wnt3a is expressed during fetal liver HSC expansion. | Mouse Embryo | Wnt signaling is active during key developmental stages of hematopoiesis. | nih.gov |

Neural Stem Cell Activation and Differentiation

The Wnt/β-catenin pathway plays a multifaceted role in the regulation of neural stem cells (NSCs), influencing their activation from a quiescent state and their subsequent differentiation into mature neurons. nih.govnih.govbiorxiv.org Activation of this pathway, as would be achieved by Wnt/β-catenin agonist 4, has been shown to promote the neuronal differentiation of proliferating NSCs. nih.govnih.gov Furthermore, it can encourage quiescent NSCs to either activate or differentiate, and this response appears to be dependent on the dose of the Wnt signal. nih.govnih.govbiorxiv.org

Studies using pharmacological activators of the Wnt/β-catenin pathway have demonstrated that sustained signaling can robustly induce neuronal differentiation from cultured NSCs. pnas.org Specifically, activation of the pathway has been shown to induce the differentiation of intermediate progenitors into neurons. nih.gov This suggests that Wnt/β-catenin agonist 4 could be a valuable tool for directing the fate of NSCs toward a neuronal lineage in preclinical models. However, it is noteworthy that while Wnt/β-catenin signaling can drive these processes, its cell-autonomous role in maintaining NSC homeostasis is still a subject of investigation. nih.govnih.govbiorxiv.orgbiologists.com

Table 2: Influence of Wnt/β-catenin Signaling on Neural Stem Cells

| Effect | Cell State | Outcome | Reference |

|---|---|---|---|

| Promotes neuronal differentiation | Proliferating NSCs | Increased generation of neurons. | nih.govnih.gov |

| Promotes activation or differentiation | Quiescent NSCs | Exit from quiescence and lineage commitment. | nih.govnih.govbiorxiv.org |

| Induces neuronal differentiation | Cultured NSCs | Directs cell fate towards a neuronal lineage. | pnas.orgnih.gov |

Cellular Migration and Adhesion Modulation

The Wnt signaling pathway is a key regulator of cellular processes that involve cell movement and attachment, which are fundamental to embryonic development and tissue maintenance. journalmeddbu.com The central molecule of the canonical pathway, β-catenin, also functions as a crucial component of the cell-cell adhesion machinery, linking cadherins to the actin cytoskeleton. journalmeddbu.comresearchgate.net This dual role places Wnt/β-catenin signaling at the nexus of transcriptional regulation and physical cell-cell interactions.

Activation of the Wnt/β-catenin pathway, for instance by an agonist like Wnt/β-catenin agonist 4, can influence cell migration. frontiersin.org This is, in part, due to the regulation of genes involved in cell motility. wikipedia.org The pathway's influence on cell adhesion is complex; disruption of cadherin-mediated adhesion can release β-catenin, thereby activating Wnt signaling. nih.gov Conversely, Wnt signaling can regulate the expression of proteins that modulate cell adhesion. This intricate interplay suggests that Wnt/β-catenin agonist 4 could have significant effects on tissue architecture and cell positioning in various preclinical models.

Effects on Cellular Apoptosis and Survival Pathways

The Wnt/β-catenin signaling pathway exerts complex and often context-dependent effects on cell survival and apoptosis. nih.gov Activation of the pathway can either promote cell survival or, conversely, induce apoptosis, depending on the cellular environment and the nature of the stimulus. nih.govplos.org

In some contexts, activation of Wnt/β-catenin signaling has been shown to enhance apoptosis. For example, in melanoma cells, treatment with a Wnt agonist in combination with other therapeutic agents significantly increased programmed cell death. plos.org This pro-apoptotic effect was correlated with an increased abundance of pro-apoptotic proteins like BIM and PUMA, and a decrease in the anti-apoptotic regulator MCL1. plos.org The use of GSK-3 inhibitors, which mimic Wnt/β-catenin activation, has also been observed to sensitize cells to apoptosis. plos.org

Conversely, there are instances where Wnt/β-catenin activation promotes cell survival. The pathway is known to regulate genes involved in cell proliferation and survival, and its activation can protect cells from certain death-inducing stimuli. nih.govnih.gov For example, enforced expression of a Wnt/β-catenin signaling component has been shown to impair the survival of activated CD8+ T cells, suggesting a role in regulating immune cell longevity. aacrjournals.orgnih.gov The dynamic nature of β-catenin signaling can also influence cell fate, with sustained activation often leading to differentiation, while transient activation can trigger apoptosis. pnas.org

Table 3: Dual Role of Wnt/β-catenin Activation in Apoptosis

| Effect | Cell Type/Context | Mechanism/Observation | Reference |

|---|---|---|---|

| Enhanced Apoptosis | Melanoma Cells | Increased pro-apoptotic proteins (BIM, PUMA), decreased anti-apoptotic MCL1. | plos.org |

| Sensitization to Apoptosis | Melanoma Cells | GSK-3 inhibitors mimic Wnt activation and increase cell death. | plos.org |

| Impaired Survival | Activated CD8+ T cells | Enforced expression of a pathway component led to decreased survival. | aacrjournals.orgnih.gov |

| Apoptosis Induction | Neural Stem Cells | Transient, but not sustained, β-catenin activation can induce apoptosis. | pnas.org |

Immunomodulatory Actions in Preclinical Contexts

Myeloid Cell Regulation

The Wnt/β-catenin signaling pathway plays a significant role in the development and function of myeloid cells. mdpi.com Its activation can influence the differentiation of myeloid progenitor cells. mdpi.com For instance, the β-catenin/Tcf4 complex is known to directly regulate the expression of the granulocyte colony-stimulating factor (G-CSF) receptor, which is critical for the differentiation of myeloid progenitors into granulocytes. mdpi.com

In the context of myeloid leukemia, the response to Wnt agonists can be heterogeneous. haematologica.orgresearchgate.net Some myeloid leukemia cell lines are "Wnt-responsive," meaning that treatment with a Wnt agonist leads to the accumulation of β-catenin in the nucleus and subsequent activation of Wnt target genes. haematologica.orgresearchgate.net This response is dependent on the cellular machinery that allows for the nuclear translocation of β-catenin. haematologica.org These findings suggest that a Wnt/β-catenin agonist 4 could modulate myeloid cell fate, but its effects may vary depending on the specific cellular context and the baseline activity of the Wnt pathway within those cells.

T-Cell Differentiation and Memory Formation

Wnt/β-catenin signaling is a pivotal regulator of T-cell differentiation and the formation of immunological memory. aacrjournals.orgnih.govfrontiersin.org Activation of this pathway, as would be induced by Wnt/β-catenin agonist 4, generally favors the generation of memory T-cell populations over terminally differentiated effector T-cells. aacrjournals.orgnih.govresearchgate.net

In CD8+ T-cells, Wnt/β-catenin activation during T-cell priming inhibits effector differentiation while promoting the development of self-renewing memory stem T-cells (TSCM) and central memory T-cells (TCM). aacrjournals.orgnih.govresearchgate.net This is supported by findings that enforced expression of stabilized β-catenin enhances CD8+ T-cell memory formation. aacrjournals.orgnih.gov The transcription factor TCF1, a key downstream component of the Wnt/β-catenin pathway, is essential for this process. frontiersin.org

In CD4+ T-cells, Wnt/β-catenin signaling has been shown to favor the differentiation of T helper 2 (Th2) cells over T helper 1 (Th1) cells. aacrjournals.orgnih.gov It achieves this by promoting the expression of GATA3, the master transcription factor for Th2 polarization. aacrjournals.orgnih.gov Furthermore, the pathway can enhance the survival of naturally occurring regulatory T-cells (nTregs). aacrjournals.orgnih.govresearchgate.net The use of Wnt agonists has been demonstrated to promote the generation of highly polyfunctional memory CD8+ T-cells, a hallmark of protective immunity. jci.orgnih.gov

Table 4: Effects of Wnt/β-catenin Agonist 4 on T-Cell Subsets

| T-Cell Subset | Effect of Wnt/β-catenin Activation | Key Mediator | Reference |

|---|---|---|---|

| CD8+ T-cells | Promotes memory formation (TSCM, TCM), inhibits effector differentiation. | β-catenin, TCF1 | aacrjournals.orgnih.govfrontiersin.orgresearchgate.net |

| CD4+ T-cells | Favors Th2 differentiation over Th1. | GATA3 | aacrjournals.orgnih.gov |

| Regulatory T-cells (Tregs) | Enhances survival of nTregs. | - | aacrjournals.orgnih.govresearchgate.net |

| Memory CD8+ T-cells | Promotes polyfunctionality. | - | jci.orgnih.gov |

Investigational Applications of Wnt/beta Catenin Agonist 4 in Preclinical Disease Models

Cardiovascular Research Models

Vascular Smooth Muscle Cell Proliferation in Intimal Thickening

The proliferation of vascular smooth muscle cells (VSMCs) is a key event in the development of intimal thickening, a pathological process underlying atherosclerosis and restenosis following angioplasty. nih.gov Preclinical studies have identified the Wnt/β-catenin pathway as a significant contributor to this process. Specifically, the Wnt4 protein, acting as an agonist, has been shown to induce VSMC proliferation. nih.govmdpi.com

In vitro studies using mouse VSMCs demonstrated that a general Wnt agonist could promote cell proliferation. mdpi.com Further investigation pinpointed Wnt4 as a key player. nih.gov Microarray and quantitative PCR analyses revealed a significant increase in Wnt4 mRNA in proliferating VSMCs compared to quiescent cells. nih.gov The direct application of recombinant Wnt4 protein was found to increase VSMC proliferation by approximately two-fold. nih.govmdpi.com Conversely, silencing Wnt4 expression with specific siRNA significantly reduced VSMC proliferation. nih.gov This pro-proliferative effect is mediated through the Frizzled-1 receptor and leads to the activation of the canonical Wnt/β-catenin pathway, resulting in increased expression of cyclin D1, a key cell cycle regulator. nih.govmdpi.com

In vivo models have corroborated these findings. In a rat carotid artery injury model, increased Wnt4 protein expression correlated with both VSMC proliferation and cyclin D1 expression. nih.gov Furthermore, in a mouse model of intimal thickening induced by carotid artery ligation, mice with reduced Wnt4 expression (Wnt4+/-) exhibited significantly less intimal thickening and VSMC proliferation compared to their wild-type counterparts. nih.gov These findings underscore the role of Wnt4 in promoting the pathological proliferation of VSMCs that leads to intimal thickening. nih.gov

Table 1: Effect of Wnt4 on Vascular Smooth Muscle Cell (VSMC) Proliferation and Intimal Thickening

| Model System | Intervention | Key Finding | Reference |

|---|---|---|---|

| Mouse VSMCs (in vitro) | Treatment with recombinant Wnt4 | ~2-fold increase in VSMC proliferation | nih.govmdpi.com |

| Mouse VSMCs (in vitro) | siRNA knockdown of Wnt4 | Significant reduction in VSMC proliferation | nih.gov |

| Rat carotid artery injury model (in vivo) | - | Increased Wnt4 protein expression correlated with VSMC proliferation and cyclin D1 expression | nih.gov |

Organ Injury Amelioration in Hemorrhagic Shock Models

Hemorrhagic shock is a life-threatening condition characterized by significant blood loss, leading to inadequate tissue perfusion and subsequent organ damage. mdpi.com The administration of a Wnt/β-catenin agonist during resuscitation in a rat model of hemorrhagic shock has been shown to attenuate systemic organ injury. nih.gov

In these preclinical models, hemorrhagic shock induced significant increases in serum markers of organ damage. nih.gov Treatment with a Wnt agonist during resuscitation led to a notable reduction in these markers. nih.gov For instance, serum levels of aspartate aminotransferase (AST) and lactate (B86563) dehydrogenase (LDH), indicators of liver injury, were substantially decreased. nih.gov Similarly, markers of kidney dysfunction, blood urea (B33335) nitrogen (BUN) and creatinine, were also reduced following treatment with the Wnt agonist. nih.gov

Furthermore, the Wnt agonist demonstrated a protective effect on the lungs, which are often susceptible to injury following hemorrhagic shock. nih.gov Treatment with the agonist improved lung architecture, reduced neutrophil infiltration, and decreased the expression of the inflammatory cytokine interleukin-6 (IL-6). nih.gov These beneficial effects were associated with the preservation of the Wnt/β-catenin signaling pathway, as evidenced by maintained levels of β-catenin and its downstream target, cyclin D1, in the lung tissue. nih.gov

Table 2: Effect of a Wnt Agonist on Serum Markers of Organ Injury in a Rat Model of Hemorrhagic Shock

| Serum Marker | Reduction with Wnt Agonist Treatment | Reference |

|---|---|---|

| Aspartate Aminotransferase (AST) | 40% | nih.gov |

| Lactate | 36% | nih.gov |

| Lactate Dehydrogenase (LDH) | 77% | nih.gov |

| Blood Urea Nitrogen (BUN) | 34% | nih.gov |

Neurodegenerative Disease Research Models

While specific studies on Wnt/beta-catenin agonist 4 in neurodegenerative disease models are limited, the broader activation of the Wnt/β-catenin pathway has been extensively investigated for its therapeutic potential.

Neurogenesis Promotion and Synaptic Plasticity Enhancement

The Wnt/β-catenin signaling pathway is a critical regulator of neurogenesis, the process of generating new neurons, and synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is fundamental for learning and memory. mdpi.comfrontiersin.org Activation of this pathway has been shown to promote the proliferation and differentiation of neural stem and progenitor cells. iaea.org For example, Wnt3a has been shown to promote the proliferation of ventral midbrain precursors. aging-us.com

In the context of synaptic plasticity, Wnt signaling is involved in both the formation and function of synapses. mdpi.comembopress.org Endogenous Wnt agonists like Wnt7a and Wnt7b have been shown to enhance long-term potentiation (LTP), a cellular correlate of learning and memory. ucl.ac.uk In vivo activation of the Wnt signaling pathway has been demonstrated to improve cognitive function in adult mice and even reverse cognitive deficits in a mouse model of Alzheimer's disease. nih.gov This is associated with an increase in excitatory synaptic transmission and enhanced LTP. nih.gov

Modulation of Disease-Associated Protein Aggregation (e.g., Tau, Aβ)

A hallmark of several neurodegenerative diseases, including Alzheimer's disease, is the aggregation of misfolded proteins such as tau and amyloid-beta (Aβ). researchgate.net The Wnt/β-catenin signaling pathway has been shown to influence the processing and aggregation of these proteins. nih.gov

Activation of the Wnt/β-catenin pathway has been demonstrated to favor the non-amyloidogenic processing of the amyloid precursor protein (APP), thereby reducing the production of the toxic Aβ42 peptide. jci.org In contrast, inhibition of this pathway promotes the amyloidogenic processing of APP, leading to increased levels of Aβ oligomers. jci.org Studies have shown that activation of Wnt signaling can reduce the levels of Aβ42 and its aggregates. jci.org

With regard to tau pathology, the Wnt/β-catenin pathway plays a role in regulating the phosphorylation of the tau protein. mdpi.com Hyperphosphorylated tau is the primary component of neurofibrillary tangles, another key feature of Alzheimer's disease. The activation of Wnt signaling leads to the inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β), a major kinase involved in tau phosphorylation. mdpi.com Consequently, a functional Wnt/β-catenin pathway can suppress tau hyperphosphorylation.

Neuroinflammation Research

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a common feature of neurodegenerative diseases and is thought to contribute to neuronal damage. aging-us.com The Wnt/β-catenin signaling pathway has emerged as a modulator of this inflammatory response. nih.gov

Activation of the canonical Wnt/β-catenin pathway is generally considered to have anti-inflammatory effects. nih.gov For example, in a mouse model of developmental encephalopathy, a Wnt agonist targeted at microglia was shown to negatively modulate their activation, leading to a reduction in the expression of pro-inflammatory markers. Conversely, a decrease in Wnt/β-catenin signaling in microglia can drive a pro-inflammatory phenotype. The anti-inflammatory effects of Wnt/β-catenin signaling are, in part, mediated through the inhibition of the pro-inflammatory transcription factor NF-κB. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Wnt1 |

| Wnt2 |

| Wnt3a |

| Wnt4 |

| Wnt5a |

| Wnt7a |

| Wnt7b |

| Wnt11 |

| Frizzled-1 |

| Cyclin D1 |

| Aspartate aminotransferase (AST) |

| Lactate dehydrogenase (LDH) |

| Blood urea nitrogen (BUN) |

| Creatinine |

| Interleukin-6 (IL-6) |

| β-catenin |

| Tau |

| Amyloid-beta (Aβ) |

| Amyloid precursor protein (APP) |

| Glycogen synthase kinase-3β (GSK-3β) |

| NF-κB |

| siRNA |

Oncological Research Models

Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers, contributing to tumor initiation, growth, and metastasis. nih.govmdpi.comfrontiersin.org The use of this compound in oncological research models allows for a detailed examination of the mechanisms through which this pathway drives malignancy.

Activation of the Wnt/β-catenin pathway is known to promote the proliferation and invasion of cancer cells. xiahepublishing.comfrontiersin.org In preclinical studies, treatment with Wnt agonists leads to the upregulation of key target genes involved in cell cycle progression, such as c-Myc and Cyclin D1. xiahepublishing.commdpi.com This increased expression helps drive cancer cells through the G1/S phase transition, accelerating their proliferation. xiahepublishing.com

Furthermore, the pathway plays a significant role in the epithelial-mesenchymal transition (EMT), a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties. xiahepublishing.com Activation by this compound can lead to the downregulation of E-cadherin, a protein crucial for cell-to-cell adhesion, while simultaneously upregulating mesenchymal markers like N-cadherin and Vimentin. xiahepublishing.comdovepress.com This switch reduces intercellular adhesion and enhances the invasive capacity of tumor cells, a critical step in metastasis. xiahepublishing.comdovepress.com Studies in non-small cell lung cancer and hepatocellular carcinoma models have demonstrated that activation of Wnt/β-catenin signaling significantly promotes cancer cell invasion. frontiersin.orgmedsci.org

| Cellular Process | Key Molecular Effect | Functional Outcome | Relevant Cancer Models |

|---|---|---|---|

| Proliferation | Upregulation of c-Myc and Cyclin D1 xiahepublishing.commdpi.com | Accelerated cell cycle progression | Hepatocellular Carcinoma, Colorectal Cancer, Breast Cancer spandidos-publications.comxiahepublishing.commdpi.com |

| Invasion | Downregulation of E-cadherin xiahepublishing.comdovepress.com | Reduced cell adhesion | Hepatocellular Carcinoma, Non-Small Cell Lung Cancer xiahepublishing.commedsci.org |

| Invasion | Upregulation of N-cadherin, Vimentin xiahepublishing.comdovepress.com | Enhanced cell motility and invasion | Hepatocellular Carcinoma, Colorectal Cancer xiahepublishing.comdovepress.com |

The Wnt/β-catenin pathway is fundamental for the maintenance and self-renewal of both normal stem cells and cancer stem cells (CSCs). nih.govoncotarget.commdpi.com CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and recurrence. aacrjournals.org By activating this pathway, this compound can be used in research models to study the mechanisms that sustain the CSC pool.

In preclinical models of glioblastoma and breast cancer, enhanced Wnt/β-catenin signaling has been shown to promote CSC proliferation and self-renewal. oncotarget.comfrontiersin.org The pathway maintains the "stemness" of these cells, allowing them to divide and generate both new CSCs and more differentiated tumor cells. oncotarget.com This process is often linked to the upregulation of CSC markers. mdpi.com Activation of the pathway has been shown to be critical for the survival and expansion of these therapy-resistant cells. nih.govaacrjournals.org

A significant challenge in cancer treatment is the development of therapeutic resistance. The Wnt/β-catenin signaling pathway is a key player in these resistance mechanisms. mdpi.comresearchgate.net Its activation has been linked to resistance to chemotherapy, radiotherapy, and targeted therapies across various cancer types. nih.govspandidos-publications.comfrontiersin.org

In preclinical settings, the use of a Wnt agonist can induce resistance to existing cancer drugs. For example, activating the Wnt/β-catenin pathway has been shown to confer resistance to enzalutamide (B1683756) in prostate cancer models. aacrjournals.org The pathway can promote the expression of drug resistance factors, such as multidrug resistance 1 (MDR-1), and anti-apoptotic proteins like survivin. spandidos-publications.com Furthermore, the interaction between Wnt/β-catenin and other signaling pathways, such as the PI3K/AKT pathway, can promote tumorigenesis and resistance to cancer therapy. nih.govdovepress.com The ability of this compound to stimulate this pathway allows researchers to model and investigate these resistance mechanisms, potentially identifying strategies to overcome them.

The role of Wnt/β-catenin activation has been investigated in several specific cancer types using preclinical models.

Breast Cancer: In models of breast cancer, particularly the triple-negative breast cancer (TNBC) subtype, aberrant Wnt signaling is frequently observed. spandidos-publications.com Activation of the pathway is associated with maintaining the stemness of breast CSCs and promoting metastasis. spandidos-publications.commdpi.com Studies show that Wnt signaling is essential for breast carcinogenesis. spandidos-publications.com

Hepatocellular Carcinoma (HCC): The Wnt/β-catenin pathway is one of the most commonly dysregulated pathways in HCC. xiahepublishing.comxiahepublishing.com Mutations in key components like β-catenin (CTNNB1) are frequent. xiahepublishing.comxiahepublishing.com Preclinical studies demonstrate that pathway activation accelerates HCC cell proliferation, invasion, and tumor development. xiahepublishing.comfrontiersin.org It also helps sustain liver CSCs, which may be the origin of HCC. xiahepublishing.com

Germ Cell Tumors: While direct studies involving specific Wnt agonists in germ cell tumors are less common in the provided literature, the Wnt pathway is known to be critical for germ cell development and pluripotency. Its dysregulation is implicated in the formation of these tumors. Research into the effects of pathway activation could provide insights into the initiation and progression of germ cell malignancies.

Role in Therapeutic Resistance Mechanisms

Musculoskeletal and Bone Remodeling Research Models

The Wnt/β-catenin pathway is a master regulator of bone development and homeostasis. pnas.orgnih.gov It governs the balance between bone formation by osteoblasts and bone resorption by osteoclasts. nih.gov This makes this compound a valuable tool for studying skeletal diseases like osteoporosis.

Osteoporosis is a disease characterized by low bone mass and microarchitectural deterioration, leading to increased fracture risk. mdpi.com The discovery that mutations in the Wnt co-receptor LRP5 cause syndromes of either low or high bone mass in humans highlighted the pathway's critical role in bone density. mdpi.comnih.gov

In preclinical models, activating the Wnt/β-catenin pathway with an agonist has potent anabolic (bone-building) effects. pnas.org Research demonstrates that Wnt signaling stimulates the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for producing new bone matrix. nih.govresearchgate.net It promotes osteoblast proliferation and maturation while inhibiting their apoptosis. jci.org Simultaneously, Wnt signaling can suppress the formation of osteoclasts, the cells that resorb bone, partly by increasing the expression of osteoprotegerin (OPG), a decoy receptor that blocks osteoclast differentiation. mdpi.comnih.gov Studies have shown that activating β-catenin specifically in osteocytes, the most abundant cells in bone, is sufficient to increase bone mass, underscoring the pathway's therapeutic potential for conditions like osteoporosis. pnas.org

| Target Cell Type | Molecular/Cellular Effect | Functional Outcome | Relevance to Disease |

|---|---|---|---|

| Mesenchymal Stem Cells | Promotes differentiation into osteoblasts nih.govresearchgate.net | Increased pool of bone-forming cells | Osteoporosis |

| Osteoblasts | Stimulates proliferation and inhibits apoptosis jci.org | Enhanced bone formation | Osteoporosis, Fracture Healing nih.govjci.org |

| Osteoblasts | Increases expression of Osteoprotegerin (OPG) mdpi.comnih.gov | Indirect inhibition of osteoclast formation | Osteoporosis |

| Osteocytes | Activation of β-catenin signaling pnas.org | Increased bone mass and anabolic activity pnas.org | Osteoporosis |

Tissue Repair and Regeneration Research Models

The Wnt/β-catenin signaling pathway is a highly conserved cellular mechanism crucial for embryonic development, tissue homeostasis, and regeneration. jscimedcentral.comnih.gov While typically quiescent in many adult organs, it is reactivated in response to injury. jscimedcentral.com However, its role in tissue repair is complex, with evidence suggesting it can both promote regeneration and contribute to pathological healing processes like fibrosis and excessive scarring. jscimedcentral.comnih.gov Pathological wound healing, such as the formation of hypertrophic scars and keloids, is characterized by fibroproliferative disorders resulting from a dysregulated response to cutaneous injury, leading to excessive deposition of collagen and other extracellular matrix components. researchgate.netd-nb.info

Hyperactivity of the Wnt/β-catenin pathway is specifically implicated in these conditions. researchgate.net Studies have shown that human hypertrophic scars and keloids exhibit high levels of β-catenin. researchgate.net The pathway's activation can be stimulated by transforming growth factor-β (TGF-β), a key regulator in fibrosis, which upregulates canonical Wnt signaling. researchgate.netresearchgate.net This activation promotes the proliferation and differentiation of dermal fibroblasts into myofibroblasts, which are key contributors to scar tissue formation. researchgate.net While this process is necessary for wound closure, its over-activation leads to the excessive scarring seen in pathological healing. researchgate.netresearchgate.net The investigation of molecules that can modulate this pathway is therefore a significant area of research.

This compound, also known as QS11, is a small molecule that has been identified as a synergistic agonist of the Wnt/β-catenin signaling pathway. researchgate.netijbs.com Its mechanism of action involves the inhibition of the ADP-ribosylation factor (Arf) GTPase-activating protein (ArfGAP), specifically ARFGAP1, which results in the potentiation of Wnt signaling. researchgate.net While research into the specific applications of QS11 in pathological wound healing is still emerging, its function as a Wnt agonist places it as a compound of interest for studying the mechanisms that drive fibroproliferative disorders.

Preclinical research has begun to explore the potential of QS11 in conditions involving fibrosis. A conference presentation abstract indicated that fat grafting combined with QS11 was investigated for its ability to reverse radiation-induced skin fibrosis and groin contracture, suggesting a potential therapeutic application in mitigating fibrotic processes. researchgate.netps-rc.org Further in vitro studies have utilized QS11 to intentionally activate the Wnt/β-catenin pathway in cell models to study downstream effects, such as modulating macrophage phenotype in the context of skeletal muscle regeneration. ijbs.com Another study noted the use of a Wnt agonist (QS11) in research related to wound-induced hair neogenesis, a process that involves aspects of adult wound healing. researchgate.net These investigations, although not focused directly on keloids or hypertrophic scars, underscore the utility of QS11 as a research tool for probing the effects of Wnt/β-catenin activation in tissue repair and regeneration contexts.

Table 1: Preclinical Research Context of this compound (QS11)

| Research Area | Model/System | Finding/Application | Citation |

|---|---|---|---|

| Fibrosis | Radiation-Induced Skin Fibrosis and Groin Contracture Model | Investigated in combination with fat grafting to reverse fibrosis and contracture. (Note: Finding from a conference abstract title). | researchgate.netps-rc.org |

| Immunomodulation | LPS-induced RAW264.7 Macrophage Cells (in vitro) | Used as a Wnt/β-catenin signaling agonist to study the pathway's role in macrophage polarization during skeletal muscle regeneration. | ijbs.com |

| Wound Healing | Wound-Induced Hair Neogenesis (WIHN) | Employed as a Wnt agonist in studies of hair follicle regeneration within a wound-healing context. | researchgate.net |

| Mechanism of Action | General Cell Signaling Studies | Identified as an inhibitor of ARFGAP1, leading to synergistic activation of the Wnt/β-catenin pathway. | researchgate.net |

Methodological Approaches and Research Tools for Studying Wnt/beta Catenin Agonist 4

In Vitro Cell-Based Assays

In vitro assays are fundamental for the initial screening and detailed mechanistic studies of Wnt/β-catenin agonist 4. These methods provide a controlled environment to dissect the compound's direct effects on cellular pathways and functions.

A primary method for quantifying the activity of the canonical Wnt/β-catenin pathway is the use of luciferase reporter assays. stanford.edu The most common of these is the TOPFlash T-cell factor/lymphoid enhancer factor (TCF/LEF) reporter assay. nih.gov This system utilizes a plasmid containing multiple TCF/LEF binding sites upstream of a minimal promoter that drives the expression of the firefly luciferase gene. nih.govscielo.br When the Wnt/β-catenin pathway is activated by an agonist, β-catenin accumulates, translocates to the nucleus, and forms a complex with TCF/LEF transcription factors. nih.govwikipedia.org This complex then binds to the specific sites on the reporter plasmid, initiating the transcription of the luciferase gene. nih.gov The resulting light emission, measured with a luminometer, is directly proportional to the level of β-catenin-mediated transcriptional activity. stanford.eduresearchgate.net

To ensure specificity, a control plasmid called FOPFlash is often used in parallel. researchgate.net FOPFlash contains mutated TCF/LEF binding sites that cannot be activated by the β-catenin/TCF complex, allowing researchers to measure and subtract non-specific background activity. researchgate.net Cell lines such as HEK293 are frequently transfected with these reporter constructs to screen for and characterize Wnt pathway modulators. nih.govresearchgate.netmedchemexpress.com For instance, studies have demonstrated that Wnt agonists can induce a dose-dependent increase in TOPFlash reporter expression in various cell lines. This assay serves as a reliable and highly amplified readout for pathway activation, making it an indispensable tool for confirming the function of compounds like Wnt/β-catenin agonist 4. nih.govnih.gov

A diverse array of cell line models is employed to analyze the functional consequences of activating the Wnt/β-catenin pathway with agonist 4. The choice of cell line is often dictated by the specific biological process under investigation. Human Embryonic Kidney 293 (HEK293) and the colorectal cancer cell line SW480 have been used to demonstrate the direct activation of β-catenin by Wnt agonists. medchemexpress.com

In the context of cancer research, various breast cancer cell lines, including triple-negative (e.g., MDA-MB-231, MDA-MB-468), HR+ (e.g., MCF-7), and HER2+ (e.g., BT474) models, are utilized to study the pathway's role in tumor progression. plos.orgpnas.org Studies in these cells have shown that modulating Wnt/β-catenin signaling can affect cell proliferation, migration, invasion, and the expression of cancer stem cell markers. pnas.orgbiorxiv.org Similarly, pancreatic ductal adenocarcinoma (PDAC) cell lines are used to investigate Wnt ligand dependency and the effects of pathway modulation on tumorigenesis. frontiersin.org

For studies on differentiation, the mouse stromal cell line ST2 is a valuable model. Treatment with Wnt/β-catenin agonist 4 has been shown to dramatically increase alkaline phosphatase (ALP) activity, a key marker of osteoblast differentiation. medchemexpress.com Bone marrow-derived mesenchymal stem cells (BMSCs) are also used to explore the pathway's role in directing differentiation toward specific lineages, such as Leydig cells. nih.gov Furthermore, human dermal papilla cells are used to assess the expression of Wnt pathway-related genes relevant to hair growth. researchgate.net

Table 1: Examples of Cell Line Models Used in Wnt/β-catenin Agonist Research

| Cell Line | Type | Research Application | Key Findings/Assays |

| HEK293 | Human Embryonic Kidney | General pathway activation, reporter assays | Used for TOPFlash assays to quantify β-catenin activity. nih.govresearchgate.netmedchemexpress.com |

| SW480 | Human Colorectal Adenocarcinoma | Pathway activation | Shows increased β-catenin activity upon agonist treatment. medchemexpress.com |

| ST2 | Mouse Bone Marrow Stromal | Osteogenic differentiation | Increased alkaline phosphatase (ALP) activity with agonist treatment. medchemexpress.com |

| MCF-7 | Human Breast Adenocarcinoma (HR+) | Cancer biology, bone metastasis | Secretes factors that promote osteoblastic differentiation via Wnt signaling. acs.org |

| MDA-MB-231 | Human Breast Adenocarcinoma (TNBC) | Cancer biology, metastasis | Used in migration, invasion, and xenograft models to test Wnt modulators. pnas.orgbiorxiv.org |

| RD / 381T | Human Embryonal Rhabdomyosarcoma | Cancer biology, differentiation | GSK3 inhibitors activate Wnt signaling, inducing muscle differentiation. |

| hCMEC/D3 | Human Brain Endothelial | Endothelial cell biology | Wnt agonists increase nuclear β-catenin staining. selleckchem.com |

| NTERA-2 | Human Teratocarcinoma (Germ Cell Tumor) | Cancer drug resistance | Cisplatin-resistant variant shows altered Wnt signaling and sensitivity to inhibitors. mdpi.com |

Luciferase Reporter Assays (e.g., TOPFlash) for β-Catenin Activity

Preclinical In Vivo Animal Models

To understand the physiological and pathological relevance of Wnt/β-catenin signaling and the effects of agonist 4 in a whole organism, researchers utilize preclinical in vivo animal models. These models range from transgenic animals with built-in reporters to specific models that mimic human diseases.

Transgenic reporter animals provide a powerful means to visualize and quantify Wnt/β-catenin pathway activity in vivo. A widely used model is the TOPgal mouse, which carries a β-galactosidase (lacZ) reporter gene under the control of a promoter with TCF/LEF binding sites. ahajournals.orgahajournals.orgnih.gov When the Wnt/β-catenin pathway is activated in specific cells, they express β-galactosidase, which can be detected through staining, allowing for the spatial and temporal mapping of signaling activity during development or disease. ahajournals.org

Similarly, transgenic zebrafish lines have been developed with fluorescent reporters (e.g., GFP, mCherry) driven by Wnt-responsive promoters. researchgate.netfrontiersin.org These models are particularly advantageous due to the optical transparency of zebrafish embryos, which allows for the dynamic, real-time observation of Wnt signaling at the single-cell level during development and in response to chemical modulators. researchgate.netfrontiersin.org Such models have been instrumental in studying the role of Wnt signaling in processes like skeletal development and have been used to test the effects of Wnt agonists and antagonists. frontiersin.org

To evaluate the therapeutic potential of modulating the Wnt/β-catenin pathway, researchers use animal models that replicate specific human diseases.

Hemorrhagic Shock: Rat models of hemorrhagic shock, induced by controlled blood withdrawal followed by resuscitation, are used to study systemic ischemia-reperfusion injury. frontiersin.orgnih.gov In these models, administration of a Wnt agonist has been shown to preserve the Wnt signaling pathway, which is otherwise disrupted, and to attenuate organ injury, inflammation, and apoptosis in the lungs and kidneys. selleckchem.comfrontiersin.orgnih.gov

Breast Cancer: To study the role of Wnt signaling in breast cancer, researchers use xenograft models, where human breast cancer cells (e.g., MDA-MB-231) are implanted into immunodeficient mice. pnas.org These models allow for the assessment of a compound's effect on tumor growth and metastasis in vivo. pnas.orgmdpi.com Additionally, genetically engineered mouse models (GEMMs), such as the MMTV-Wnt1 transgenic mouse which develops mammary tumors due to overexpression of the Wnt1 ligand, are used to investigate how Wnt inhibitors or agonists impact Wnt-driven tumorigenesis. pnas.org

Intimal Thickening: The process of intimal thickening, a key event in atherosclerosis and restenosis, is studied using a mouse model of carotid artery ligation. ahajournals.orgnih.gov This injury model, when applied to TOPgal reporter mice, revealed that Wnt/β-catenin signaling is activated in proliferating vascular smooth muscle cells (VSMCs) during the formation of the thickened intima. ahajournals.orgahajournals.org Studies using this model have identified specific Wnt proteins, such as Wnt4, as key drivers of this pathological process. ahajournals.orgnih.gov

Table 2: Examples of In Vivo Animal Models for Wnt/β-catenin Pathway Research

| Model Organism | Model Type | Disease/Process Studied | Key Findings/Observations |

| Mouse | TOPgal Transgenic Reporter | Intimal Thickening | Wnt/β-catenin signaling is induced in proliferating vascular smooth muscle cells after carotid artery ligation. ahajournals.orgahajournals.orgnih.gov |

| Zebrafish | Transgenic Fluorescent Reporter | Development, Fetal Growth Restriction | Allows real-time visualization of Wnt activity; agonists can rescue growth and vascular defects in FGR models. researchgate.netfrontiersin.org |

| Rat | Hemorrhagic Shock Model | Ischemia-Reperfusion Injury | Wnt agonist administration reduces organ damage, inflammation, and preserves renal function. selleckchem.comfrontiersin.orgnih.gov |

| Mouse | Breast Cancer Xenograft (e.g., MDA-MB-231) | Breast Cancer | Used to assess the in vivo efficacy of Wnt pathway modulators on tumor growth and metastasis. pnas.orgbiorxiv.org |

| Mouse | MMTV-Wnt1 Transgenic | Breast Cancer | Provides a model of Wnt-driven tumorigenesis to test the impact of pathway inhibitors. pnas.org |

| Mouse | Wnt4+/- Heterozygous Mutant | Intimal Thickening | Reduced Wnt4 levels lead to significantly retarded intimal thickening and VSMC proliferation after artery ligation. ahajournals.orgnih.gov |

Advanced Research Concepts and Future Directions for Wnt/beta Catenin Agonist 4

Cross-Talk with Other Intracellular Signaling Pathways

The Wnt/β-catenin pathway does not operate in isolation; it is part of a complex network of signaling cascades. Its activation by agonists leads to a series of interactions with other key cellular pathways, influencing a wide range of biological outcomes.

Interactions with PI3K-AKT Pathway

The Phosphatidylinositol 3-kinase (PI3K)-AKT pathway is a crucial regulator of cell survival, growth, and proliferation. There is significant crosstalk between the Wnt/β-catenin and PI3K/AKT signaling pathways. Activation of the Wnt pathway can lead to the phosphorylation and inhibition of Glycogen (B147801) Synthase Kinase 3β (GSK-3β), a key component of the β-catenin destruction complex. frontiersin.orgnih.gov This inhibition is also a downstream effect of AKT activation. mdpi.com Therefore, Wnt agonists can potentiate signaling through the PI3K/AKT pathway. Conversely, the activation of PI3K/AKT can enhance Wnt/β-catenin signaling by inhibiting GSK-3β, leading to β-catenin stabilization and nuclear translocation. aacrjournals.orgspandidos-publications.com This reciprocal and often synergistic relationship is critical in both normal physiological processes and in the context of disease. mdpi.comdovepress.com For example, studies have shown that the PI3K/AKT pathway can be activated by Dickkopf-1 (DKK1), a Wnt antagonist, through the cytoskeleton-associated protein 4 (CKAP4), creating a balance with the inhibitory effects of DKK1 on the canonical Wnt pathway. oup.com The use of a Wnt agonist like WAY-262611, which inhibits DKK1, would thus be expected to modulate this balance. nih.govscbt.com

Regulation by EGFR and Hippo Pathways

The Epidermal Growth Factor Receptor (EGFR) and Hippo signaling pathways are key players in controlling organ size and suppressing tumor growth. The Wnt/β-catenin pathway is intricately linked with both. EGFR signaling can lead to the dissociation of β-catenin from cell adhesion complexes, increasing the cytoplasmic pool of β-catenin available for signaling. nih.govresearchgate.net

The Hippo pathway's primary effectors, YAP and TAZ, are transcriptional co-activators that are also regulated by and can regulate Wnt signaling. In some contexts, the Hippo pathway can inhibit Wnt signaling by promoting the degradation of Dishevelled (DVL), a key cytoplasmic component of the Wnt pathway, and by being part of the β-catenin destruction complex. nih.govnih.gov Conversely, the Wnt pathway can promote the expression of the Hippo effector YAP. nih.gov The interplay is complex, with YAP/TAZ also being shown to compete with the E3 ubiquitin ligase ITCH for binding to WW domain binding protein 2 (WBP2), a process that is also influenced by Wnt and EGFR signaling. amegroups.org This suggests that Wnt agonists could modulate the Hippo pathway to influence cell proliferation and tissue growth. oncotarget.comsciopen.com

Modulation of NF-κB and TGF-β/SMAD Signaling

Nuclear Factor-kappa B (NF-κB) and Transforming Growth Factor-beta (TGF-β)/SMAD are two critical pathways involved in inflammation, immunity, and cell differentiation. The Wnt/β-catenin pathway exhibits significant crosstalk with both. Activation of Wnt/β-catenin signaling can enhance NF-κB activity, and conversely, NF-κB can upregulate components of the Wnt pathway, creating a positive feedback loop that is often implicated in inflammatory diseases and cancer. frontiersin.orgmdpi.comnih.govfrontiersin.org

The interaction with the TGF-β pathway is also bidirectional. TGF-β signaling can stimulate the Wnt/β-catenin pathway, and both pathways are known to upregulate each other in a positive feedback mechanism. frontiersin.org This interaction is crucial in processes like fibrosis. frontiersin.org Wnt agonists can, therefore, be expected to influence inflammatory and fibrotic processes through their modulation of these interconnected pathways. researchgate.net

Interplay with Aryl Hydrocarbon Receptor (AhR) Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that mediates responses to environmental toxins and plays a role in various physiological processes. nih.gov Recent research has uncovered a complex interplay between the AhR and Wnt/β-catenin pathways. In some cellular contexts, AhR activation can inhibit Wnt/β-catenin signaling by promoting the degradation of β-catenin. nih.govmdpi.com However, other studies have shown that Wnt/β-catenin signaling can lead to an increase in AhR expression. aacrjournals.org The nature of this interaction appears to be highly context-dependent, with different AhR ligands producing different effects on Wnt signaling. encyclopedia.pub For instance, certain endogenous AhR ligands have been shown to launch Wnt/β-catenin signaling. nih.gov This suggests that the effect of a Wnt/β-catenin agonist might be modulated by the local environment and the presence of AhR ligands.

Identification of Novel Downstream Effectors and Regulatory Networks

The primary downstream effect of canonical Wnt/β-catenin pathway activation is the stabilization and nuclear translocation of β-catenin, which then associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to regulate target gene expression. frontiersin.orgwikipedia.org

Key downstream targets include genes involved in cell proliferation, differentiation, and morphogenesis.

| Target Gene | Function | Reference |

| c-Myc | Transcription factor, promotes cell proliferation | nih.gov |

| Cyclin D1 | Cell cycle regulator, promotes G1/S transition | nih.gov |

| Axin2 | Negative feedback regulator of the Wnt pathway | mdpi.com |

| Lef1 | Transcription factor, component of the Wnt pathway | mdpi.combiologists.com |

| Gbx2 | Homeobox transcription factor involved in development | biologists.com |

| MyoD1 | Myogenic differentiation factor | nih.gov |

| Myogenin | Myogenic differentiation factor | nih.gov |

The use of specific agonists like WAY-262611 has helped to identify more specific downstream effects. In rhabdomyosarcoma cells, for instance, inhibition of DKK1 by WAY-262611 led to an increase in β-catenin levels and the induction of myogenic markers such as MYOD1 and myogenin, while levels of the canonical target c-Myc remained unchanged. nih.gov This highlights the context-dependent nature of downstream signaling. Furthermore, WAY-262611 treatment was found to reduce levels of focal adhesion kinase (FAK), a regulator of cell adhesion and invasion. nih.gov

Considerations for Compound Specificity and Selectivity

A significant challenge in developing therapies that target the Wnt/β-catenin pathway is achieving specificity and selectivity. The Wnt pathway is involved in numerous fundamental biological processes, and non-specific activation could lead to undesirable effects. smw.ch

Strategies to achieve selectivity include:

Targeting specific receptor-ligand interactions: The Wnt family consists of 19 ligands and 10 Frizzled (FZD) receptors, which form various combinations with co-receptors like LRP5/6. nih.gov Developing agonists that are specific for certain FZD receptors, such as FZD4, is one approach to achieve tissue- or cell-type-specific effects. nih.gov

Modulating protein-protein interactions: Compounds can be designed to interfere with specific interactions within the pathway. For example, WAY-262611 specifically inhibits the interaction between the Wnt antagonist DKK1 and the LRP5/6 co-receptor, thereby activating the pathway without directly acting on GSK-3β. nih.govscbt.com This provides a more targeted mode of action compared to global GSK-3β inhibitors.

Developing cell-specific delivery systems: Another strategy involves engineering molecules that only become active in the presence of a cell-specific marker, allowing for targeted activation of the Wnt pathway in desired cell populations. elifesciences.org

The promiscuity of Wnt ligands and the complexity of the signaling network make the development of highly selective agonists a continuing area of intensive research. nih.govelifesciences.orgrsc.org The ideal Wnt agonist would activate the pathway only in the target tissue and to the desired physiological level, a goal that requires a deep understanding of the molecular intricacies discussed.

Canonical vs. Non-Canonical Wnt Pathway Modulation

The Wnt signaling network is broadly divided into the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways. medchemexpress.eumedchemexpress.com The canonical pathway is characterized by the stabilization of the β-catenin protein, which then translocates to the nucleus to activate target gene transcription with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. biomart.cnmedchemexpress.com Non-canonical pathways, such as the Planar Cell Polarity (PCP) and Wnt/Ca2+ pathways, regulate aspects like cell polarity and calcium influx and are independent of β-catenin's transcriptional co-activator function. biomart.cn

Wnt/beta-catenin agonist 4 is explicitly designed and characterized as an agonist of the canonical Wnt/β-catenin pathway. googleapis.comgoogle.com Its activity is measured by its ability to increase β-catenin activity within cells. Research has demonstrated that some Wnt ligands and modulators can exhibit promiscuity, activating both canonical and non-canonical pathways depending on the cellular context and receptor availability. medchemexpress.eu Furthermore, evidence suggests that the two branches of the Wnt pathway can sometimes antagonize each other. medchemexpress.com

However, specific research detailing the activity of this compound on non-canonical Wnt pathways is not currently available in public scientific literature. Future research should aim to determine the selectivity of this compound. Investigating whether this compound has any effect on the Wnt/PCP or Wnt/Ca2+ pathways would be crucial for a comprehensive understanding of its molecular mechanism and for interpreting experimental outcomes accurately.

Off-Target Interaction Analysis in Research

A critical aspect of preclinical research for any small molecule is the analysis of off-target interactions. Most small-molecule drugs have the potential to interact with unintended biological targets, which can lead to unforeseen biological effects or toxicity. For Wnt pathway modulators, this is particularly important because the pathway is integral to tissue homeostasis and regeneration in many adult tissues. googleapis.com Systemic activation of the Wnt/β-catenin pathway raises concerns about potential off-target effects that could, in some contexts, promote abnormal cell growth. medchemexpress.com

For instance, research on other Wnt inhibitors like KYA1797K has revealed potential off-target effects, including binding to PD-L1, which suggests that a compound's activity may not be limited to its intended pathway. A thorough investigation for this compound would involve screening it against a panel of kinases and other common off-targets to build a selectivity profile.

Currently, there is no publicly available research on the specific off-target interaction profile of this compound. Future preclinical studies would require comprehensive screening to identify any such interactions, ensuring that the observed biological effects are directly attributable to its on-target activity.

Emerging Research Paradigms

Dose-Dependent and State-Specific Cellular Responses

Research into the Wnt pathway has shown that cellular responses can be highly sensitive to the concentration of the signaling agonist. Different thresholds of Wnt/β-catenin activation can trigger distinct cellular outcomes, such as proliferation versus differentiation.

Specific in-vitro studies on this compound have provided data on its dose- and context-dependent effects. In human embryonic kidney (HEK293) and colorectal cancer (SW480) cell lines, the compound demonstrated significant activation of β-catenin. In a different cellular context, using the murine bone marrow stromal cell line ST2, this compound was shown to potently induce differentiation into osteoblasts, as measured by alkaline phosphatase (ALP) activity, a key marker of this process. google.com

| Cell Line | Assay | Concentration | Duration | Result | Reference |

|---|---|---|---|---|---|

| HEK293, SW480 | β-catenin activity | 120 µM | 24 hours | 1049% activity increase | |

| ST2 | Alkaline Phosphatase (ALP) activity (osteoblast differentiation) | 11 µM | 4 days | 2848% activity increase | google.com |

These findings highlight the state-specific action of the compound: in cancer and embryonic kidney cell lines, it functions as a direct pathway activator, while in stromal stem cells, it acts as a powerful differentiation agent. google.com Further research is needed to explore the full dose-response curve in various cell types to understand the precise thresholds for different biological effects.

Spatial and Temporal Dynamics of this compound Action

The regulation of Wnt signaling in a biological system is precisely controlled in both space and time. During development and tissue maintenance, Wnt signals are often produced in specific niches and act on neighboring cells for defined periods. Mathematical modeling and experimental studies have been used to understand these dynamics, but this often requires complex in-vivo or organoid systems.

For this compound, there is currently no published research investigating its spatial and temporal dynamics of action in a biological system. Such studies would be essential to understand how a systemic or localized application of this synthetic agonist compares to the natural, tightly regulated signaling gradients found in tissues. Future research using advanced imaging in 3D culture models or in-vivo systems could provide insight into the compound's stability, distribution, and the duration of its signaling effect.

Potential for Combination Research Strategies in Preclinical Settings

Synergistic Effects with Other Investigational Agents

In preclinical cancer research, combination therapies are a cornerstone of strategy, aiming to enhance efficacy and overcome resistance. The Wnt/β-catenin pathway is known to have significant crosstalk with other major signaling pathways, including PI3K/AKT, Notch, and NF-κB. This crosstalk provides a strong rationale for exploring combination strategies. For example, preclinical studies on other Wnt modulators have shown synergistic effects when combined with taxanes or histone deacetylase (HDAC) inhibitors.

For a Wnt agonist, combination research could be relevant in regenerative medicine. For instance, its pro-differentiation effects on osteoblasts could potentially be synergized with agents that modulate other pathways involved in bone formation. Research on the PPARδ agonist GW501516, for example, showed it could amplify Wnt-induced β-catenin accumulation, suggesting a positive feedback loop that could be exploited therapeutically.

However, specific preclinical studies investigating the synergistic effects of this compound in combination with other investigational agents have not been published. Future research should explore rational combinations in relevant disease models, such as combining it with other agents in skeletal tissue engineering or studies of cellular differentiation.

Unresolved Questions and Future Research Trajectories

The exploration of this compound and similar synthetic activators of the Wnt pathway has opened promising avenues for therapeutic intervention in a variety of diseases. However, significant questions remain unanswered, and the full potential of these compounds is yet to be realized. Future research is poised to delve deeper into the complexities of the Wnt signaling cascade, aiming for more precise and effective therapeutic strategies.

A primary area of uncertainty revolves around the complete mechanism of action of Wnt agonists. While it is understood that they stimulate the canonical Wnt/β-catenin pathway, the potential involvement of non-canonical pathways is not fully elucidated. nih.gov For instance, in the context of hemorrhagic shock, it was speculated that the canonical pathway is responsible for the protective effects of a Wnt agonist, but future studies are needed to determine the role, if any, of non-canonical pathways. nih.gov The intricate interplay between different signaling pathways, such as the bone morphogenetic protein (BMP) and prostaglandin (B15479496) signaling pathways, with Wnt/β-catenin signaling is another area that remains poorly understood and requires more thorough exploration. nih.gov

Further questions persist regarding the in vivo application and effects of Wnt agonists. Key unresolved issues include identifying the specific Wnt ligands that modulate cellular differentiation and memory formation in tissues like the immune system and determining the cellular sources and anatomical locations where these ligands are provided to target cells. aacrjournals.org The precise molecular events that follow Wnt/β-catenin activation to produce specific outcomes, such as restraining effector T-cell differentiation to enhance memory formation, are yet to be fully mapped out. aacrjournals.org

The role of the Wnt/β-catenin pathway in neurodegenerative diseases presents a paradoxical challenge. While the pathway is downregulated in conditions like Parkinson's disease, it appears to be upregulated in others, including Huntington's disease. nih.gov The reasons for this differential regulation are not fully understood, and future studies must aim to uncover the cause of these alterations to develop targeted therapies. nih.gov Although preclinical studies have shown that Wnt activators can promote the proliferation of dopaminergic neurons, their clinical role and potential for neurogenesis in human patients require extensive future investigation. nih.gov

Future research trajectories for this compound and related compounds are multifaceted, spanning from fundamental mechanistic studies to translational applications. A critical next step involves conducting comprehensive dose-response studies to establish optimal therapeutic windows. nih.gov There is also a pressing need to investigate the metabolic characteristics and long-term safety of synthetic Wnt agonists before they can be considered for broad clinical use. frontiersin.org

A significant focus for future research will be the development of more specific and potent Wnt pathway modulators. researchgate.net This includes designing agonists that can more precisely target specific Frizzled (FZD) receptors or interact with particular downstream components of the pathway to minimize off-target effects. nih.govnih.gov Understanding the nuanced roles of co-receptors like LRP5 and LRP6 in different tissues, such as bone, is another crucial research direction. nih.gov For example, it remains unproven whether LRP5 is the sole critical determinant of adult bone mass maintenance compared to Lrp6. nih.gov